

Introduction: A Versatile Halogenated Pyridine Building Block

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Compound of Interest

Compound Name: *5-Chloro-3-fluoro-2-iodopyridine*

Cat. No.: *B1588823*

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5-Chloro-3-fluoro-2-iodopyridine is a strategically important heterocyclic compound for researchers and chemical development professionals. Its pyridine core is a common scaffold in biologically active molecules, and the unique arrangement of three distinct halogen atoms—iodine, chlorine, and fluorine—provides a powerful toolkit for selective, stepwise functionalization.^[1] The differentiated reactivity of the carbon-halogen bonds makes this molecule an exceptionally versatile intermediate in the synthesis of complex molecular architectures for pharmaceuticals, agrochemicals, and advanced materials.^{[1][2]} This guide offers an in-depth exploration of its chemical properties, synthetic utility, and core applications, providing field-proven insights for its effective use in research and development.

Physicochemical and Safety Data

Proper handling and storage are paramount for ensuring the integrity and reactivity of **5-Chloro-3-fluoro-2-iodopyridine**. The following table summarizes its key physical properties and mandated storage conditions.

Property	Value	Reference
CAS Number	884494-49-9	[3][4]
Molecular Formula	C ₅ H ₂ ClFIN	[3][4]
Molecular Weight	257.43 g/mol	[3][5]
Appearance	Solid	[6]
Melting Point	105-110°C	[6]
Purity	≥98%	[6]
Storage Conditions	Store in a cool, dry, dark place under an inert atmosphere; freezer storage at -20°C is recommended.	[3]

Safety and Handling Precautions

As a halogenated organic compound, **5-Chloro-3-fluoro-2-iodopyridine** requires careful handling to minimize exposure and risk.

- Hazard Statements: The compound is harmful if swallowed, in contact with skin, or if inhaled. [7] It causes significant skin and serious eye irritation and may lead to respiratory irritation. [7] [8][9]
- Precautionary Measures:
 - Use only in a well-ventilated area, such as a fume hood. [7]
 - Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. [7]
 - Avoid breathing dust or fumes. [7]
 - Wash hands and any exposed skin thoroughly after handling. [9]

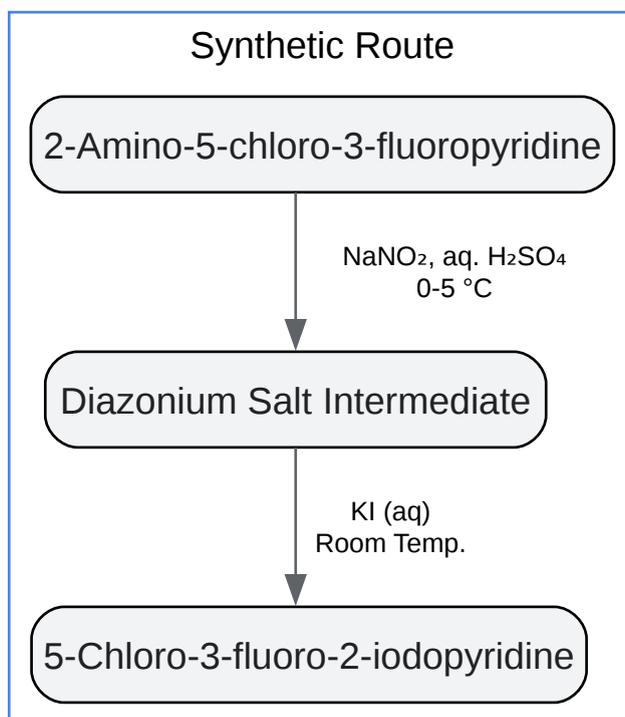
- In case of contact with eyes, rinse cautiously with water for several minutes and seek immediate medical attention.[7][9]

Synthesis and Manufacturing

While a direct, published synthesis for **5-Chloro-3-fluoro-2-iodopyridine** is not readily available, a highly plausible and logical synthetic route can be designed based on established transformations of related pyridine systems. The most direct precursor is 2-amino-5-chloro-3-fluoropyridine (CAS 246847-98-3), which is commercially available. The transformation relies on a Sandmeyer-type diazotization reaction.

Proposed Synthetic Pathway from 2-Amino-5-chloro-3-fluoropyridine

The conversion of the amino group at the C2 position into an iodo group is a classic transformation that leverages the reactivity of diazonium salts.



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Caption: Proposed synthesis of **5-Chloro-3-fluoro-2-iodopyridine**.

Detailed Experimental Protocol: Diazotization and Iodination

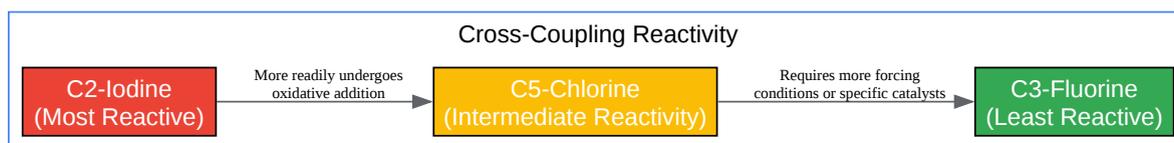
This protocol is a representative procedure based on standard methods for converting 2-aminopyridines to 2-iodopyridines.

- Diazotization:
 - To a stirred solution of concentrated sulfuric acid in water, cooled to 0-5 °C in an ice-salt bath, add 2-amino-5-chloro-3-fluoropyridine (1.0 eq) portion-wise, ensuring the temperature does not exceed 10 °C.
 - Stir the resulting solution until all the solid has dissolved.
 - Prepare a solution of sodium nitrite (NaNO_2) (1.1 eq) in water and add it dropwise to the reaction mixture, maintaining the temperature between 0-5 °C.
 - Stir the mixture for an additional 30-60 minutes at this temperature to ensure complete formation of the diazonium salt. The reaction can be monitored for the absence of the starting amine by TLC.
- Iodination:
 - Prepare a solution of potassium iodide (KI) (1.5 eq) in water.
 - Add the freshly prepared diazonium salt solution dropwise to the KI solution at room temperature. Vigorous nitrogen gas evolution will be observed.
 - After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, then gently warm to 40-50 °C for 30 minutes to ensure the reaction goes to completion.
- Work-up and Purification:
 - Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.

- Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x).
- Combine the organic layers, wash with a saturated sodium thiosulfate solution to remove any residual iodine, then wash with brine.
- Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield pure **5-Chloro-3-fluoro-2-iodopyridine**.

Chemical Reactivity: A Platform for Selective Functionalization

The synthetic power of **5-Chloro-3-fluoro-2-iodopyridine** stems from the differential reactivity of its three carbon-halogen bonds, particularly in palladium-catalyzed cross-coupling reactions. The general order of reactivity for oxidative addition to a Pd(0) center is C-I > C-Br > C-Cl >> C-F. This hierarchy allows for highly selective, stepwise modifications of the pyridine ring.



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Caption: Reactivity of C-X bonds in Pd-catalyzed cross-coupling.

Reactions at the C2-Iodo Position

The C-I bond is the primary site for functionalization due to its high reactivity. This allows for the introduction of a wide variety of substituents under relatively mild conditions.

- Suzuki-Miyaura Coupling: This reaction is a robust method for forming C-C bonds by coupling with boronic acids or their esters.[10][11] It is widely used to introduce aryl, heteroaryl, or vinyl groups at the C2 position.[12]
- Sonogashira Coupling: The Sonogashira reaction facilitates the formation of C(sp²)-C(sp) bonds by coupling with terminal alkynes, providing access to arylethynylpyridines.[13][14] This is typically achieved using a palladium catalyst and a copper(I) co-catalyst.[15]
- Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds, allowing for the introduction of primary or secondary amines, amides, or other nitrogen-containing functional groups.

Reactions at the C5-Chloro Position

The C-Cl bond is significantly less reactive than the C-I bond. It can be targeted for cross-coupling after the C2 position has been functionalized, often requiring more active catalyst systems (e.g., those with bulky, electron-rich phosphine ligands) and higher reaction temperatures. It can also undergo nucleophilic aromatic substitution (S_NAr) under forcing conditions.

The Role of the C3-Fluoro Group

The fluorine atom at the C3 position is generally unreactive in cross-coupling reactions.[16] Its primary role is electronic; as a highly electronegative atom, it lowers the electron density of the pyridine ring, which can influence the kinetics and regioselectivity of reactions. The presence of fluorine is a desirable feature in many pharmaceutical candidates due to its ability to modulate metabolic stability and binding affinity.[16]

Key Experimental Protocols: Cross-Coupling Reactions

Protocol 1: Suzuki-Miyaura Coupling at the C2 Position

This procedure provides a general framework for the palladium-catalyzed coupling of **5-Chloro-3-fluoro-2-iodopyridine** with an arylboronic acid.

- Reaction Setup:

- To an oven-dried reaction vessel, add **5-Chloro-3-fluoro-2-iodopyridine** (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or a combination of Pd₂(dba)₃ and a suitable phosphine ligand (e.g., SPhos, XPhos), and a base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 eq).
- Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
- Reaction Execution:
 - Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or toluene/ethanol/water, via syringe.
 - Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS (typically 2-24 hours).
- Work-up and Purification:
 - Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
 - Separate the layers and extract the aqueous phase with the organic solvent.
 - Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
 - Purify the residue by flash column chromatography to obtain the 2-aryl-5-chloro-3-fluoropyridine product.

Protocol 2: Sonogashira Coupling at the C2 Position

This protocol describes a standard procedure for coupling with a terminal alkyne.

- Reaction Setup:
 - To an oven-dried Schlenk flask, add **5-Chloro-3-fluoro-2-iodopyridine** (1.0 eq), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
 - Evacuate and backfill the flask with an inert gas.

- Reaction Execution:
 - Add a degassed solvent such as triethylamine (Et₃N) or a mixture of THF/Et₃N.
 - Add the terminal alkyne (1.1-1.5 eq) via syringe.
 - Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion (monitored by TLC or LC-MS).
- Work-up and Purification:
 - Concentrate the reaction mixture under reduced pressure.
 - Redissolve the residue in an organic solvent like ethyl acetate and wash with saturated aqueous NH₄Cl solution and brine.
 - Dry the organic layer over Na₂SO₄, filter, and concentrate.
 - Purify the crude product by flash column chromatography to yield the 2-alkynyl-5-chloro-3-fluoropyridine.

Applications in Drug Discovery and Agrochemicals

The unique substitution pattern of **5-Chloro-3-fluoro-2-iodopyridine** makes it a valuable building block for synthesizing complex molecules with important biological activities.

- **Pharmaceutical Intermediates:** Halogenated pyridines are core components of numerous active pharmaceutical ingredients (APIs).[1] The precursor, 2-amino-5-chloro-3-fluoropyridine, is used in the synthesis of inhibitors of cyclin-dependent kinases (CDKs) for cancer therapy and disruptors of the glucokinase-glucokinase regulatory protein interaction for treating type II diabetes.[17] The ability to selectively functionalize the 2- and 5-positions of the pyridine ring allows for the rapid generation of diverse compound libraries to explore structure-activity relationships (SAR) in drug discovery programs.[1]
- **Agrochemical Development:** The pyridine scaffold is also prevalent in modern agrochemicals. This intermediate can be used to construct novel pesticides, herbicides, and fungicides designed for enhanced crop protection and greater target specificity.[1][2]

Conclusion

5-Chloro-3-fluoro-2-iodopyridine is more than a simple chemical reagent; it is a sophisticated synthetic platform. The well-defined hierarchy of its carbon-halogen bond reactivity provides chemists with precise control over molecular construction. By enabling selective, sequential cross-coupling reactions, this building block facilitates the efficient synthesis of highly functionalized pyridine derivatives, accelerating innovation in the critical fields of medicine and agriculture. A thorough understanding of its properties, reactivity, and handling requirements is essential for any scientist looking to leverage its full synthetic potential.

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